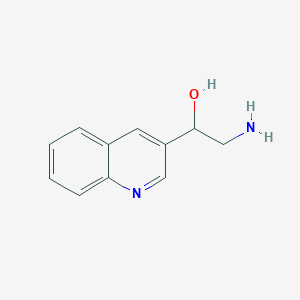
2-Amino-1-(quinolin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(quinolin-3-yl)ethan-1-ol is an organic compound that features a quinoline ring system attached to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with ethanolamine under specific conditions. One common method includes the condensation of quinoline-3-carbaldehyde with ethanolamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-1-(quinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can interact with biological macromolecules such as proteins and nucleic acids.
Pathways Involved: These interactions can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
- 2-Amino-1-(quinolin-4-yl)ethan-1-ol
- 2-Amino-1-(quinolin-2-yl)ethan-1-ol
- 2-Amino-1-(quinolin-3-yl)ethan-1-one
Comparison:
- Structural Differences: While these compounds share a similar quinoline core, the position of the substituents on the quinoline ring can significantly affect their chemical properties and reactivity .
- Unique Properties: 2-Amino-1-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its ability to form stable coordination complexes and its reactivity in various chemical reactions .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7,11,14H,6,12H2 |
InChI Key |
VWOFHZMPQPTDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



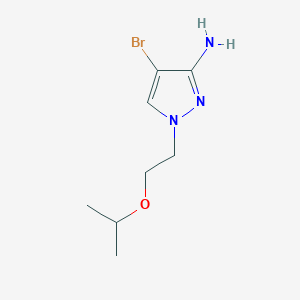
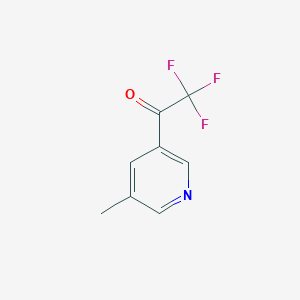
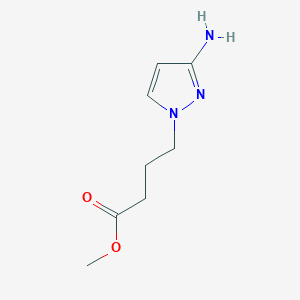
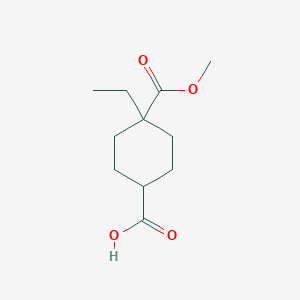
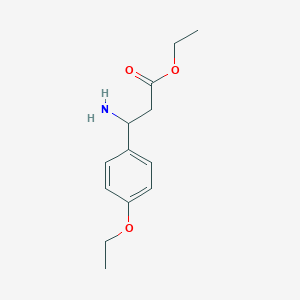

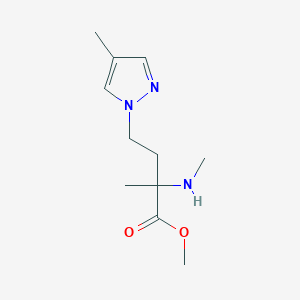
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
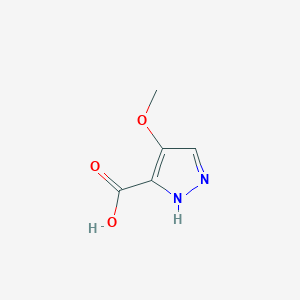

![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
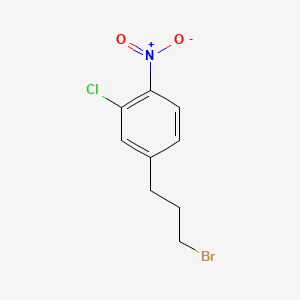
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)
